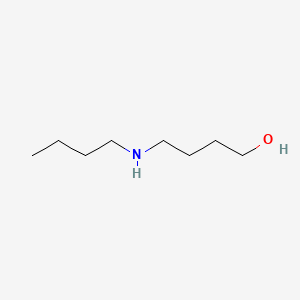
2-(2-ヒドロキシエトキシ)ベンズアミド
概要
説明
2-(2-Hydroxyethoxy)benzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, characterized by the presence of a hydroxyethoxy group attached to the benzene ring
科学的研究の応用
2-(2-Hydroxyethoxy)benzamide finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential bioactivity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用機序
Target of Action
A structurally similar compound, 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-n-(2-hydroxyethoxy)benzamide, is known to target the dual specificity mitogen-activated protein kinase kinase 1 . This enzyme plays a crucial role in the MAP kinase signal transduction pathway .
Mode of Action
It can be inferred that the compound interacts with its target enzyme to modulate its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its potential target, it may influence the map kinase signal transduction pathway . This pathway plays a key role in regulating various cellular processes, including growth, differentiation, and response to external stimuli.
Result of Action
Given its potential target, it may influence various cellular processes regulated by the map kinase signal transduction pathway .
生化学分析
Biochemical Properties
2-(2-Hydroxyethoxy)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as hexokinase and other kinases . These interactions often involve the formation of stable complexes, which can influence the activity of the enzymes. The nature of these interactions can vary, including competitive inhibition or allosteric modulation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
2-(2-Hydroxyethoxy)benzamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of key signaling molecules, thereby altering downstream signaling cascades . Additionally, 2-(2-Hydroxyethoxy)benzamide can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism can result in altered energy production, biosynthesis, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Hydroxyethoxy)benzamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, thereby inhibiting their catalytic activity . Alternatively, it may act as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity . Additionally, 2-(2-Hydroxyethoxy)benzamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Hydroxyethoxy)benzamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, it may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biological activities. Additionally, prolonged exposure to 2-(2-Hydroxyethoxy)benzamide can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 2-(2-Hydroxyethoxy)benzamide can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . At high doses, 2-(2-Hydroxyethoxy)benzamide may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
2-(2-Hydroxyethoxy)benzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 2-(2-Hydroxyethoxy)benzamide can influence the levels of key metabolites, such as glucose or fatty acids, by modulating the activity of metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(2-Hydroxyethoxy)benzamide within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by solute carrier proteins or other transporters . Once inside the cell, 2-(2-Hydroxyethoxy)benzamide can bind to intracellular proteins, such as albumin or other carrier proteins, which can influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the pharmacokinetics and biodistribution of this compound.
Subcellular Localization
The subcellular localization of 2-(2-Hydroxyethoxy)benzamide can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria or the nucleus . This localization can be mediated by targeting signals or post-translational modifications that direct 2-(2-Hydroxyethoxy)benzamide to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethoxy)benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. Another method involves the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride under reflux conditions .
Industrial Production Methods: Industrial production of 2-(2-Hydroxyethoxy)benzamide typically involves scalable processes that focus on the preparation of hydroxamic acids based on esters and hydroxylamine, due to the absence of protecting group chemistry and excellent commercial availability .
化学反応の分析
Types of Reactions: 2-(2-Hydroxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
類似化合物との比較
- 2-(2-Hydroxyethoxy)ethylamine
- 2-(2-Hydroxyethoxy)benzoic acid
- 2-(2-Hydroxyethoxy)benzyl alcohol
Comparison: 2-(2-Hydroxyethoxy)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
2-(2-hydroxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHALQJNHJAYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213589 | |
| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63906-79-6 | |
| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, o-(beta-hydroxy)ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



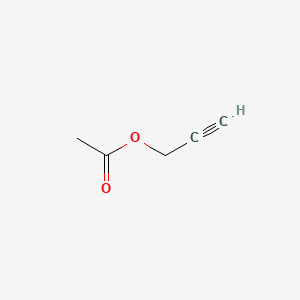
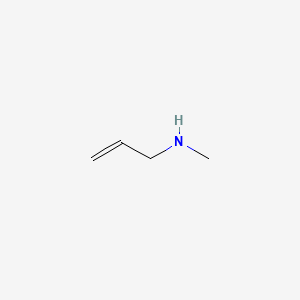
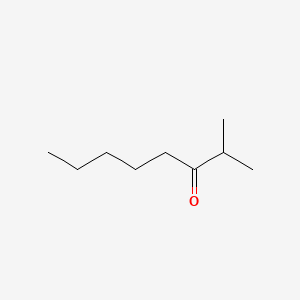
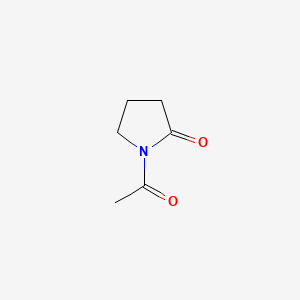


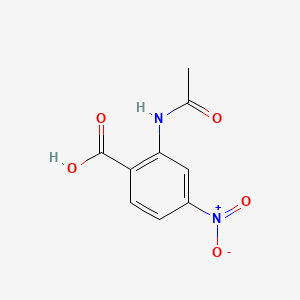




![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
